molecular formula C20H27N3O3S B4547885 N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B4547885
M. Wt: 389.5 g/mol
InChI Key: UMVACUHTTKECHG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a cyclohexyl group, an oxadiazole ring, and a phenoxy group

Scientific Research Applications

N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. The phenoxy group can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the oxadiazole derivative with cyclohexylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various reduced derivatives.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and phenoxy group can play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of the cyclohexyl group, phenoxy group, and oxadiazole ring makes this compound distinct from other similar compounds, potentially offering unique interactions with molecular targets and different reactivity profiles.

Properties

IUPAC Name

N-cyclohexyl-2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-14(2)15-8-10-17(11-9-15)25-12-19-22-23-20(26-19)27-13-18(24)21-16-6-4-3-5-7-16/h8-11,14,16H,3-7,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVACUHTTKECHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

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